molecular formula C17H24N2O4S B15027699 5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B15027699
M. Wt: 352.5 g/mol
InChI Key: LVBKZTKMCICHRK-UHFFFAOYSA-N
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Description

4-[(3-CARBAMOYL-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BUTANOIC ACID is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a benzothiophene core, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(3-CARBAMOYL-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of the benzothiophene ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Functionalization: Introduction of the carbamoyl and propyl groups through nucleophilic substitution or addition reactions.

    Final Assembly: Coupling the benzothiophene derivative with butanoic acid under appropriate conditions to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly utilizing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

4-[(3-CARBAMOYL-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Potential use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3-CARBAMOYL-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BUTANOIC ACID would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 4-[(3-CARBAMOYL-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BUTANOIC ACID include other benzothiophene derivatives and carbamoyl-substituted compounds. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples of similar compounds include:

  • Benzothiophene-2-carboxylic acid
  • 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

5-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H24N2O4S/c1-2-4-10-7-8-11-12(9-10)24-17(15(11)16(18)23)19-13(20)5-3-6-14(21)22/h10H,2-9H2,1H3,(H2,18,23)(H,19,20)(H,21,22)

InChI Key

LVBKZTKMCICHRK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCC(=O)O

Origin of Product

United States

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